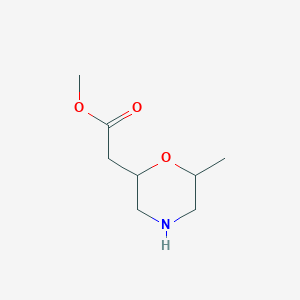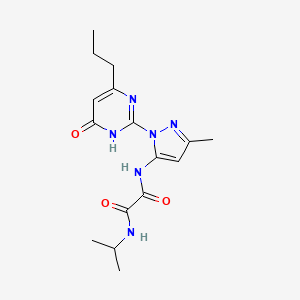![molecular formula C12H14N4O2 B2966920 1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 890625-09-9](/img/structure/B2966920.png)
1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Allyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid is a chemical compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 1’-Allyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid consists of a bipyrazolyl ring substituted with an allyl group and a carboxylic acid group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Cocrystallization and Supramolecular Architectures
Studies on the cocrystallization of N-donor type compounds with carboxylic acids, such as 5-sulfosalicylic acid, have shown the formation of binary molecular cocrystals with intricate hydrogen-bonding supramolecular architectures. These structures demonstrate the potential of using similar compounds for crystal engineering and host-guest chemistry applications, focusing on the design of materials with specific properties (Lei Wang et al., 2011).
Proton Transfer Dynamics
Research on the dimer of acrylic acid has explored the proton transfer dynamics within homodimers of carboxylic acids, indicating the relevance of these dynamics in understanding the behavior of carboxylic acid dimers in various chemical contexts. Such insights could be applicable in the study of similar compounds, particularly in the development of sensors or catalysis processes (G. Feng et al., 2012).
Interaction Studies and Crystal Engineering
The investigation into the nature of C–H···N interactions in pyrazine and methyl-substituted pyrazines, including crystal structural analysis, underscores the importance of such interactions in crystal engineering. This research provides a foundation for understanding how similar compounds might be utilized in the design of new materials or in the modification of existing materials for improved performance (V. R. Thalladi et al., 2000).
Metal-Organic Frameworks (MOFs) and Gas Adsorption
The creation of non-interpenetrated charged metal-organic frameworks with doubly pillared layers showcases the potential of utilizing compounds with carboxylic acid functionalities in the construction of MOFs. Such frameworks exhibit selective gas adsorption properties, which could be relevant for applications in gas storage, separation, and catalysis (Susan Sen et al., 2014).
Biocatalytic Production and Pharmaceutical Applications
Research on the high-yield and plasmid-free biocatalytic production of carboxylic acid derivatives, such as 5-methylpyrazine-2-carboxylic acid, from precursors using genetically engineered Escherichia coli, points towards the potential of similar compounds in pharmaceutical synthesis. These findings are particularly relevant for the environmentally friendly production of pharmaceutical intermediates (Liuyan Gu et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-4-5-16-8(3)11(7(2)15-16)9-6-10(12(17)18)14-13-9/h4,6H,1,5H2,2-3H3,(H,13,14)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNHKUIWSKUXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)C2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)





![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2966847.png)


![methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2966854.png)
![N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2966856.png)


